molecular formula C2HClS B14648852 Chloroethyne-1-thiol CAS No. 54362-41-3

Chloroethyne-1-thiol

Cat. No.: B14648852
CAS No.: 54362-41-3
M. Wt: 92.55 g/mol
InChI Key: BJSCGJILQPCGCI-UHFFFAOYSA-N
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Description

Chloroethyne-1-thiol is an organic compound characterized by the presence of a chlorine atom, a carbon-carbon triple bond, and a thiol group (-SH). This compound is part of the larger family of thiols, which are known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and often unpleasant odors, which are reminiscent of rotten eggs or skunks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroethyne-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of an alkyl halide with thiourea can produce an intermediate isothiouronium salt, which upon hydrolysis yields the desired thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide, although this method may require careful control to prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of thiols, including this compound, often relies on the high nucleophilicity of sulfur. The use of thiourea as a nucleophile is a common industrial method due to its efficiency and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions: Chloroethyne-1-thiol, like other thiols, undergoes a variety of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.

    Reduction: Hydrochloric acid, zinc.

    Substitution: Alkyl halides, thiourea, sodium hydrosulfide.

Major Products:

    Oxidation: Disulfides, sulfinic acids, sulfonic acids.

    Reduction: Thiols.

    Substitution: Thioethers (sulfides).

Mechanism of Action

The mechanism of action of chloroethyne-1-thiol involves its ability to undergo redox reactions. The thiol group can be oxidized to form disulfides, which can then be reduced back to thiols. This reversible redox behavior is crucial in biological systems where thiols act as antioxidants, protecting cells from oxidative damage . The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various substitution reactions .

Comparison with Similar Compounds

Chloroethyne-1-thiol can be compared to other thiols and sulfur-containing compounds:

    Ethanethiol: Similar to this compound but lacks the chlorine atom and the triple bond.

    Methanethiol: A simpler thiol with a single carbon atom.

    Thioethers (Sulfides): Compounds where the sulfur atom is bonded to two carbon atoms.

Uniqueness: this compound’s unique structure, with its chlorine atom and carbon-carbon triple bond, gives it distinct chemical properties and reactivity compared to other thiols. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

54362-41-3

Molecular Formula

C2HClS

Molecular Weight

92.55 g/mol

IUPAC Name

2-chloroethynethiol

InChI

InChI=1S/C2HClS/c3-1-2-4/h4H

InChI Key

BJSCGJILQPCGCI-UHFFFAOYSA-N

Canonical SMILES

C(#CCl)S

Origin of Product

United States

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